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1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Negative Control HTS Validation Assay Development

Assay developers often struggle to source a definitively inactive compound for baseline calibration. This product solves that gap: documented 'Inactive' in >12 HTS screens (BasE, MenB, LtaS, viral RNA polymerase). - Confirmed inactivity eliminates false-negative baseline risk. - Meta-methyl substitution enables matched-pair SAR vs. para analogs. - Consistent 90%+ purity with defined XLogP3-AA (3.3), 5 HBA, 0 HBD for reliable pharmacophore validation. Supplied with batch-specific QC data; trusted by screening labs for reproducible negative control performance.

Molecular Formula C22H29N5O
Molecular Weight 379.508
CAS No. 898434-73-6
Cat. No. B2653626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
CAS898434-73-6
Molecular FormulaC22H29N5O
Molecular Weight379.508
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4
InChIInChI=1S/C22H29N5O/c1-18-7-6-8-19(17-18)22(28)27-15-13-26(14-16-27)21-10-9-20(23-24-21)25-11-4-2-3-5-12-25/h6-10,17H,2-5,11-16H2,1H3
InChIKeyPLPKZRYBGXIEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.9 mg / 2 mg / 3.8 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898434-73-6): Chemical Profile and Screening Provenance


1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898434-73-6) is a synthetic heterocyclic compound with a molecular weight of 379.5 g/mol and formula C22H29N5O, classified under the PubChem database (CID 7292430) [1]. Its structure incorporates azepane, pyridazine, and piperazine moieties, placing it within a broader class of azepane derivatives historically investigated for protein kinase inhibition [2]. Critically, unlike many compounds in its structural class that have reported biochemical activity, PubChem bioassay records indicate this specific compound has been tested in over a dozen high-throughput screens and returned an 'Inactive' outcome in all of them, a key differentiator for its use in research [1].

Documented multi-assay inactivity profile as negative control
Meta-methylbenzoyl substitution pattern for SAR reference
Screening assay development and pharmacophore refinement workflows

Why Generic Pyridazinyl-Azepane Substitution Fails for 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane


Interchanging in-class pyridazinyl-azepane derivatives without verification is unreliable due to the extreme sensitivity of biological activity to the benzoyl substitution pattern. The target compound features a 3-methylbenzoyl (meta-tolyl) substituent, whereas direct structural analogs with para-methyl (CAS 898406-42-3), para-chloro (CAS 886896-90-8), or para-trifluoromethyl (CAS 898434-88-3) groups exhibit distinct physicochemical properties . The meta-substitution alters lipophilicity and hydrogen bonding capability compared to para-substituted analogs, which can fundamentally change target engagement. Furthermore, this specific compound's consistently inactive profile in validated screening assays [1] makes it uniquely suited as a negative control, a role that cannot be assumed for closely related analogs without equivalent, publicly documented inactivity data across diverse biological targets.

Substitution pattern sensitivity
Meta-methyl vs. para-substituted analogs may alter target engagement and physicochemical profile
Undocumented inactivity data
Direct analogs lack equivalent publicly documented multi-assay inactivity, limiting negative-control reliability

Quantitative Differentiation Evidence for 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane


Validated Inactivity as a Negative Control Across Multiple HTS Assay Targets

PubChem BioAssay records confirm that 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane was tested and found 'Inactive' in 12 distinct high-throughput screening assays. This profile is quantitatively verifiable and contrasts with the general assumption of bioactivity for this compound class. The assays where inactivity was confirmed include screens for: inhibitors of the bacterial siderophore biosynthetic enzyme BasE (AID 485350), inhibitors of Staphylococcus aureus DNA helicase (AID 485395), inhibitors of the MenB enzyme of Mycobacterium tuberculosis (AID 540299, PubMed ID 20850304), inhibitors of viral RNA polymerase (AID 588519, PubMed ID 21722674), and inhibitors of Human Cytomegalovirus Nuclear Egress (AID 1918969) [1]. No comparable, publicly available dataset of matched inactivity exists for the para-substituted analogs, making this compound a uniquely characterized negative control.

HTS inactivity profile
Assay context
0/12 assays active
Reported multi-assay negative-control fit
12 HTS assays across bacterial, viral, and human targets
Negative Control HTS Validation Assay Development Antiviral Screening

Meta-Substitution Pattern Differentiates Lipophilicity from Para-Substituted Analogs

The target compound's meta-methylbenzoyl substituent confers a computed XLogP3-AA value of 3.3, as reported by PubChem [1]. This is a molecular descriptor that directly influences membrane permeability, solubility, and off-target binding. While direct experimental logP data for all analogs is lacking, the positional isomerism (meta- vs. para-) is known to alter lipophilicity. The para-methyl analog (CAS 898406-42-3) and the para-chloro analog (CAS 886896-90-8) are expected to have different logP values due to the change in dipole moment and molecular shape . This difference can be a critical decision point when selecting a probe for structure-activity relationship (SAR) studies.

Lipophilicity (XLogP3-AA)
Class-level
meta: 3.3 vs. para: not quantified
Predicted lipophilicity shift may influence ADME profiling
Experimental para-analog XLogP3-AA data unavailable
ADME Prediction Lipophilicity Structural Analog Comparison Drug-likeness

Hydrogen Bond Acceptor Count and Rotatable Bond Profile for Target Engagement Studies

The compound possesses 5 hydrogen bond acceptors and 3 rotatable bonds, as computed by PubChem [1]. These physicochemical parameters define its conformational flexibility and hydrogen-bonding capacity, which are distinct from analogs with varying substitution. The para-CF3 analog (CAS 898434-88-3) would have an additional hydrogen bond acceptor (fluorine), altering its interaction potential. This specific combination (5 HBA, 3 rotatable bonds) provides a defined, reproducible molecular recognition profile for systematic SAR exploration.

HBA and rotatable bond profile
Computed property
5 HBA / 3 RotB
Defined molecular recognition profile for docking studies
Computed by Cactvs 3.4.8.18, PubChem
Medicinal Chemistry SAR Physicochemical Profile Molecular Recognition

Optimal Research Application Scenarios for 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane


Validated Negative Control for High-Throughput Screening Assay Development

Given its documented inactivity across 12 distinct biochemical and cell-based screening assays [1], this compound is ideally suited as a negative control for assay developers working on bacterial siderophore biosynthesis (BasE, MbtI), mycobacterial MenB enzyme, staphylococcal LtaS and DNA helicase, and viral RNA polymerase targets [1]. Its use eliminates the risk of false-negative baseline assignments that can occur with uncharacterized compounds.

Medicinal Chemistry SAR Studies on Benzoyl Substitution Position Effects

The meta-methyl substitution pattern (3-methylbenzoyl) combined with a computed XLogP3-AA of 3.3 and 5 hydrogen bond acceptors [2] makes this compound a valuable reference point in systematic SAR campaigns exploring the impact of substitution position (ortho, meta, para) on target binding and ADME properties. It serves as the meta-substituted member of a matched molecular pair analysis alongside its para-methyl analog.

Pharmacophore Model Refinement and In Silico Screening Validation

Its well-defined computed physicochemical properties (XLogP3-AA of 3.3, 5 HBA, 0 HBD, 3 rotatable bonds) [2] establish it as a reliable decoy or inactive reference for validating pharmacophore models and virtual screening workflows targeting kinases or other ATP-binding proteins, where azepane-containing scaffolds are common.

Application
Selection Property
Validation Focus
HTS negative-control development
Documented multi-assay inactivity
Assay-specific baseline verification
Medicinal chemistry SAR studies
Meta-substitution reference point
Matched pair analysis vs. para-analog
Pharmacophore model refinement
Defined computed descriptors
Decoy and virtual screening validation
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